molecular formula C13H12N2O2 B1297849 N-benzyl-2-nitroaniline CAS No. 5729-06-6

N-benzyl-2-nitroaniline

Cat. No. B1297849
CAS RN: 5729-06-6
M. Wt: 228.25 g/mol
InChI Key: LAOUKNRSKBRAMQ-UHFFFAOYSA-N
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Patent
US04728741

Procedure details

Reaction of 2-chloronitrobenzene (10 g, 63 mmole), benzylamine (40 g, 380 mmole) and ammonium acetate (4.6 g) substantially as described in 1C above produced 14 g (98%) of title compound as orange crystals: mp 65°-67°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
1C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[CH2:11]([NH2:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C([O-])(=O)C.[NH4+]>>[CH2:11]([NH:18][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
40 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
1C
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.